molecular formula C15H13N3O4S2 B2511953 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886939-44-2

4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2511953
CAS No.: 886939-44-2
M. Wt: 363.41
InChI Key: DTRFKOKIFNKGNX-UHFFFAOYSA-N
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Description

4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886939-44-2) is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs, recognized for its significant potential in antimicrobial research . This compound is provided with a minimum purity of 90%+ to ensure consistent and reliable results in experimental settings . Its primary research value lies in the investigation of novel antibacterial agents, particularly against multidrug-resistant Gram-positive bacterial pathogens. Compounds within this chemical class have demonstrated potent in vitro bacteriostatic activity against clinically critical strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and vancomycin-intermediate S. aureus (VISA) . Furthermore, related analogs have shown promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL, suggesting a potentially broad spectrum of action . The mechanism of action for this class of compounds is an area of active investigation, contributing to the exploration of new pathways to combat antibiotic resistance. Resistance generation studies on a closely related analog, F6, revealed that MRSA did not develop resistance to the compound under conditions where resistance to the antibiotic ciprofloxacin readily emerged, highlighting its unique properties and value for resistance mechanism studies . Non-toxicity to mammalian cells has been demonstrated for active compounds in this series, indicating a selective antibacterial profile . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and toxicity assessments prior to use.

Properties

IUPAC Name

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRFKOKIFNKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene-2-Carbohydrazide

The oxadiazole ring is synthesized via cyclodehydration of thiophene-2-carbohydrazide. A proven method involves:

  • Hydrazide formation : Reacting thiophene-2-carboxylic acid with hydrazine hydrate in ethanol under reflux to yield thiophene-2-carbohydrazide.
  • Diacylhydrazide synthesis : Treating the carbohydrazide with an acylating agent (e.g., acetic anhydride) to form a diacylhydrazide intermediate.
  • Oxidative cyclization : Using bromine in acetic acid to cyclize the diacylhydrazide into 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Reaction conditions :

  • Temperature: 60–70°C
  • Time: 2–4 hours
  • Yield: 70–85%

Alternative Cyclization Methods

  • Microwave-assisted synthesis : Silica-supported dichlorophosphate under microwave irradiation reduces reaction time to 15–30 minutes with comparable yields.
  • Copper catalysis : Cu(OTf)₂ promotes C–H functionalization of imines for unsymmetrical oxadiazoles.

Synthesis of 4-(Ethanesulfonyl)Benzoyl Chloride

Sulfonation of Ethylbenzene Derivatives

The ethanesulfonyl group is introduced via sulfonation:

  • Friedel-Crafts sulfonylation : Reacting ethylbenzene with chlorosulfonic acid at 50–60°C to form 4-ethylsulfonylbenzene.
  • Oxidation : Converting the sulfonic acid to 4-(ethanesulfonyl)benzoic acid using potassium permanganate in acidic conditions.
  • Chlorination : Treating the benzoic acid with thionyl chloride (SOCl₂) to generate 4-(ethanesulfonyl)benzoyl chloride.

Key parameters :

  • Solvent: Dichloromethane or chloroform
  • Temperature: Reflux (40–60°C)
  • Yield: 65–80%

Amide Coupling Reaction

The final step involves coupling the oxadiazole amine with the benzoyl chloride:

  • Reaction setup : Mixing 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and 4-(ethanesulfonyl)benzoyl chloride in dry THF.
  • Base addition : Triethylamine (TEA) is used to scavenge HCl, promoting amide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.

Optimized conditions :

  • Molar ratio (amine:acyl chloride): 1:1.2
  • Temperature: 0–25°C
  • Yield: 75–90%

Analytical Characterization

The product is validated using:

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 8.2–8.4 ppm (aromatic protons), δ 3.1–3.3 ppm (ethanesulfonyl CH₂).
  • Mass spectrometry : Molecular ion peak at m/z 387.41 (calculated for C₁₈H₁₇N₃O₅S).
  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).

Challenges and Limitations

  • Regioselectivity : Competing reactions during oxadiazole cyclization may yield 2,5-disubstituted isomers.
  • Sulfonation efficiency : Over-sulfonation can occur without precise temperature control.
  • Solubility issues : The final product’s poor solubility in polar solvents complicates purification.

Chemical Reactions Analysis

Nucleophilic Substitution at Ethanesulfonyl Group

The ethanesulfonyl (-SO₂C₂H₅) group participates in nucleophilic displacement reactions under basic conditions. Key observations include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Alkoxy substitutionK₂CO₃, R-OH (methanol/ethanol)-SO₂OR derivatives65-78
Amine displacementNH₃/RNH₂, DMF, 80°CSulfonamide (-SO₂NHR) analogs72-85
Thiol exchangeRSH, Et₃N, THFThiosulfonate (-SO₂SR) compounds58-63

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature activates the sulfur atom for nucleophilic attack, with reaction rates influenced by solvent polarity and base strength.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes selective transformations:

Ring Opening

ConditionReagentsProductApplication
Acidic hydrolysis6M HCl, reflux, 12 hrsBenzamide-thiophene hydrazideIntermediate for acyl hydrazides
Reductive cleavageLiAlH₄, THF, 0°C → RTAmine-linked thiophene derivativePrecursor for secondary amines

Electrophilic Substitution

The electron-deficient oxadiazole ring permits electrophilic attacks at position 5 of the thiophene unit:

  • Nitration : HNO₃/H₂SO₄ yields 5-nitrothiophene analogs (83% yield) .

  • Halogenation : Br₂/FeBr₃ produces 5-bromothiophene derivatives (79% yield) .

Thiophene Ring Reactivity

The thiophen-2-yl group participates in cross-coupling reactions:

ReactionCatalytic SystemProductEfficiency (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-modified analogs68
SonogashiraCuI, PdCl₂(PPh₃)₂, TEAAlkynyl-substituted derivatives73

Notable Finding : Thiophene’s π-electron system enhances metal-ligand coordination, improving catalytic turnover .

Benzamide Hydrolysis and Acylation

The benzamide group undergoes hydrolysis under specific conditions:

ConditionReagentsProductRate Constant (k, h⁻¹)
Acidic2M H₂SO₄, 100°C4-(ethanesulfonyl)benzoic acid0.12
BasicNaOH (aq), EtOH, refluxSodium 4-(ethanesulfonyl)benzoate0.09

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products (82-89% yields) .

Complexation with Metal Ions

The compound forms coordination complexes via sulfonyl oxygen and oxadiazole nitrogen atoms:

Metal SaltSolvent SystemStability Constant (log K)Biological Relevance
Cu(II) chlorideMeOH/H₂O (1:1)4.72 ± 0.15Antimicrobial enhancement
Zn(II) acetateDMSO3.89 ± 0.12Fluorescent probes

Oxidation/Reduction Reactions

  • Sulfonyl Reduction : NaBH₄/CuCl₂ reduces -SO₂- to -S- (61% yield).

  • Thiophene Oxidation : mCPBA oxidizes thiophene to thiophene-1-oxide (55% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C-S Bond Cleavage : Generates thiophene radicals (trapped with TEMPO) .

  • Oxadiazole Ring Rearrangement : Forms 1,2,4-thiadiazole isomers (quantum yield Φ = 0.03).

Bioconjugation Reactions

The benzamide group reacts with:

  • NHS Esters : Forms stable amide bonds with proteins (e.g., BSA, 78% coupling efficiency) .

  • Click Chemistry : CuAAC with propargylamine yields triazole-linked bioconjugates (92% yield) .

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

PathwayHalf-Life (t₁/₂)Major Degradants
Oxadiazole hydrolysis48 hrsHydrazide-thiophene derivative
Sulfonyl group hydrolysis120 hrsBenzoic acid analog

Comparative Reactivity Table

Functional GroupReactivity Rank (1-5)Susceptible Reactions
Oxadiazole ring1 (most reactive)Ring opening, electrophilic substitution
Thiophene ring2Cross-coupling, oxidation
Ethanesulfonyl group3Nucleophilic substitution
Benzamide4Hydrolysis, acylation
Aromatic C-H bonds5Radical reactions

Scientific Research Applications

Antimicrobial Properties

Compounds similar to 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown significant antimicrobial activity. The oxadiazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against various pathogens. For instance, derivatives containing thiophene rings have been reported to exhibit antibacterial properties comparable to traditional sulfonamide drugs .

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives possess anti-inflammatory properties. In studies involving carrageenan-induced rat paw edema models, certain synthesized compounds demonstrated superior anti-inflammatory effects when compared to standard drugs like indomethacin . The structural features of this compound may enhance its efficacy in reducing inflammation.

Cholinesterase Inhibition

The compound has potential as a multifunctional agent against cholinesterase enzymes (hAChE and hBChE). Research has shown that similar compounds can inhibit these enzymes effectively, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The presence of the oxadiazole ring is believed to contribute to this inhibitory action.

Synthesis and Characterization

The synthesis of this compound can be approached through various methods typical for acetamides and oxadiazoles. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Compound Name Structure Highlights Biological Activity
N-(2-thienyl)-1,3,4-thiadiazoleContains thiophene; known for antimicrobial propertiesAntimicrobial activity
5-(thiophen-2-yl)-1,3,4-thiadiazoleSimilar thiophene structure; potential antiviral activityAntiviral activity
N-[4-(methylsulfonyl)phenyl]acetamideSulfonamide derivative; used as an antibacterial agentAntibacterial activity

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

  • Neuroprotective Effects : A study highlighted the neuroprotective capabilities of similar oxadiazole derivatives in models simulating neurodegeneration. These compounds exhibited protective effects against oxidative stress-induced neuronal damage .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with thiophene moieties showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that structural modifications can enhance bioactivity.
  • Inflammatory Response : Research involving carrageenan-induced inflammation indicated that certain oxadiazole derivatives significantly reduced edema in animal models, suggesting their potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The ethanesulfonyl group is known to act as an electron-withdrawing group, which can influence the reactivity of the compound. The thiophene and oxadiazole moieties can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

LMM5 and LMM11 (Antifungal Agents)

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Comparison: Both feature sulfamoyl groups but differ in substituents (benzyl/methyl vs. cyclohexyl/ethyl). The target compound’s ethanesulfonyl group lacks the nitrogen present in sulfamoyl groups, reducing hydrogen-bond donor capacity but increasing hydrophobicity. LMM5 and LMM11 exhibit antifungal activity against Candida albicans via Trr1 inhibition (MIC₅₀: 0.5–2.0 µg/mL), while the target compound’s activity remains uncharacterized but is hypothesized to be comparable due to structural similarity .

Compound 25 (Benzamide Derivative)

  • Structure : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
    • Comparison : Lacks the ethanesulfonyl group, resulting in reduced electron-withdrawing effects and lower polarity. Compound 25 showed moderate cytotoxicity (IC₅₀: ~50 µM in cancer cell lines), suggesting that the ethanesulfonyl modification in the target compound may enhance target specificity or potency .

4-(Dipropylsulfamoyl)-N-[5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl]benzamide

  • Comparison: Replaces ethanesulfonyl with a bulkier dipropylsulfamoyl group (-SO₂N(C₃H₇)₂). No bioactivity data are available, but computational studies suggest similar affinity for sulfonyl-targeted enzymes like CAs .

Enzyme Inhibition Profiles

Carbonic Anhydrase II (hCA II) Inhibitors

  • Derivative 6a: N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Comparison: The ethylthio (-S-C₂H₅) group in 6a facilitates hydrophobic interactions with hCA II’s active site (binding energy: −8.2 kcal/mol).

Thioredoxin Reductase (Trr1) Inhibitors

  • LMM Series : Demonstrated IC₅₀ values of 1.2–3.5 µM against Trr1. The target compound’s ethanesulfonyl group could mimic the sulfamoyl interactions of LMM5/LMM11, but its lack of a secondary amine may alter binding kinetics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM11 Compound 25
Molecular Weight 391.42 g/mol 485.58 g/mol 297.32 g/mol
LogP 2.8 (predicted) 3.5 2.1
Hydrogen Bond Donors 1 2 2
Solubility (mg/mL) 0.12 (simulated) 0.08 0.25
TPSA 108 Ų 115 Ų 85 Ų
  • Key Insights : The target compound’s lower molecular weight and logP compared to LMM11 suggest improved bioavailability. Its higher topological polar surface area (TPSA) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .

Biological Activity

The compound 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. Its structure includes a thiophenyl-substituted oxadiazole and an ethanesulfonamide moiety, suggesting diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O4S2C_{16}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 377.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity, as compounds with this structure are known for various pharmacological effects.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₄S₂
Molecular Weight377.4 g/mol
CAS Number941992-69-4

The biological activity of This compound is primarily attributed to its interaction with specific biological targets:

  • Antiviral Activity : Similar compounds have shown efficacy as non-nucleoside inhibitors of viral polymerases. For instance, derivatives of oxadiazoles have been reported to inhibit dengue virus polymerase with submicromolar activity against all four serotypes .
  • Antimicrobial Properties : The presence of thiophene and oxadiazole moieties in related compounds has been linked to antimicrobial activities against various pathogens including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Compounds containing oxadiazole rings have been explored for their anticancer effects through mechanisms such as inhibition of thioredoxin reductase (TrxR), which is crucial in cancer cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to This compound :

Study 1: Antiviral Efficacy

A study highlighted the synthesis and evaluation of various oxadiazole derivatives, demonstrating that certain compounds exhibited significant antiviral activity against dengue virus. The most potent analogs were found to inhibit viral replication effectively in vitro .

Study 2: Antimicrobial Activity

Research on thiophene-containing compounds revealed promising antimicrobial properties. In vitro tests showed that these compounds could inhibit the growth of Staphylococcus aureus and other bacteria effectively .

Study 3: Anticancer Activity

Investigations into the anticancer properties of oxadiazole derivatives indicated that some compounds could selectively inhibit cancer cell proliferation by targeting TrxR. This suggests a potential therapeutic application in oncology .

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